3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Description
3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a rigid cyclobutane core substituted with two fluorine atoms at the 3,3-positions, a carboxylic acid group, and a methoxycarbonyl group at the 1-position. The fluorine atoms enhance metabolic stability and influence electronic properties, while the dual carbonyl groups provide reactivity for further functionalization .
Properties
IUPAC Name |
3,3-difluoro-1-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O4/c1-13-5(12)6(4(10)11)2-7(8,9)3-6/h2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCJTHIVWPAUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the introduction of fluorine atoms into a cyclobutane ring. One common method is the fluorination of cyclobutane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone, while reduction could produce difluorocyclobutanol.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential as a building block in the synthesis of novel pharmaceuticals. Its difluoromethyl group can enhance biological activity and metabolic stability. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, making them candidates for drug development.
Case Study : A study conducted by researchers at PharmaBlock Sciences demonstrated the use of 3,3-difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid in synthesizing targeted drug molecules that exhibit high affinity for specific biological targets .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing various complex molecules. The presence of both carboxylic acid and methoxycarbonyl groups allows for multiple functionalization pathways.
Example Reactions :
- Esterification : The carboxylic acid can react with alcohols to form esters, which are valuable in creating more complex organic structures.
- Decarboxylation Reactions : The compound can undergo decarboxylation to yield derivatives that may have enhanced reactivity or stability .
Material Science
The unique properties of fluorinated compounds make them suitable for applications in material science, particularly in developing polymers and coatings with enhanced chemical resistance and thermal stability.
Research Insight : Recent studies have shown that incorporating fluorinated cyclobutanes into polymer matrices can significantly improve their hydrophobicity and mechanical properties, making them ideal for protective coatings .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and physicochemical properties of 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid and related compounds:
Research Findings and Trends
- Fluorine Impact: Fluorination at the 3,3-positions consistently improves metabolic stability across analogues. For example, 1-amino-3,3-difluorocyclobutanecarboxylic acid () shows enhanced enzymatic resistance compared to non-fluorinated versions .
- Steric vs. Electronic Effects : The methyl-substituted compound () prioritizes steric bulk, whereas the trifluoromethyl derivative () emphasizes electronic effects, illustrating tunability for specific targets .
- Synthetic Challenges : Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate () highlights the complexity of multi-substituted cyclobutanes, underscoring the need for optimized reaction conditions .
Biological Activity
3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid (DFMCA) is a fluorinated cyclobutane derivative notable for its unique structural features, including two fluorine atoms at the 3-position and a methoxycarbonyl group at the 1-position. This compound has garnered attention due to its potential biological activities, which may include interactions with various biological systems, enzyme inhibition, and possible therapeutic applications.
- Molecular Formula : CHFO
- Molecular Weight : 194.14 g/mol
- CAS Number : 2168018-78-6
The presence of a carboxylic acid moiety allows DFMCA to participate in acid-base reactions, while the methoxycarbonyl group can undergo hydrolysis. The fluorine atoms enhance electrophilicity, which may influence its reactivity in biological contexts .
Interaction Studies
DFMCA's interactions with biological systems are crucial for understanding its pharmacological potential. Investigating how this compound interacts with enzymes or receptors can provide insights into its mechanisms of action. For instance, studies on related compounds have shown that modifications in structure can lead to significant changes in biological activity.
Case Studies
While specific case studies directly involving DFMCA are sparse, insights can be drawn from analogous compounds. For example, research on difluoromethyl-containing carboxylic acids has demonstrated their efficacy against various pathogens. A series of novel difluoromethyl-pyrazole derivatives exhibited moderate to excellent antifungal activity against phytopathogenic fungi . Such findings suggest that DFMCA may also possess similar properties worthy of further investigation.
Comparative Analysis with Related Compounds
To better understand DFMCA's uniqueness and potential applications, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid | CHFO | Contains an isopropoxy group instead of methoxy |
| 3-Fluoro-2-methylcyclobutane-1-carboxylic acid | CHF | Has only one fluorine atom and a methyl substituent |
| 2,2-Difluoropropanoic acid | CHFO_2 | A simpler structure with two fluorines on a propanoic backbone |
The dual fluorination and methoxycarbonyl group in DFMCA enhance its potential for diverse applications compared to these related compounds.
Q & A
Basic: What are the optimized synthetic routes for 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves fluorination and esterification of cyclobutane precursors. Key methods include:
- Fluorination via DAST (Diethylaminosulfur Trifluoride): Reacting hydroxyl or carbonyl precursors with fluorinating agents under inert atmospheres (e.g., N₂) at controlled temperatures (0–25°C) to avoid side reactions like ring-opening .
- Esterification: Methoxycarbonyl introduction via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-Dimethylaminopyridine) .
Yield optimization relies on stoichiometric ratios (e.g., 1.2–1.5 equivalents of fluorinating agent) and reaction monitoring via TLC or HPLC. Purity (>95%) is achieved through silica gel chromatography or recrystallization .
Advanced: How can computational modeling elucidate the stereoelectronic effects of fluorine substituents on the cyclobutane ring’s reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the electron-withdrawing effects of fluorine atoms, which stabilize the cyclobutane ring by reducing ring strain. Key insights include:
- Conformational Analysis: Fluorine’s electronegativity alters bond angles (e.g., C-F bond angles ≈ 108°) and torsional strain, impacting nucleophilic attack sites .
- Transition State Modeling: Predicts regioselectivity in ring-opening reactions, validated experimentally via kinetic isotope effects .
Synchrotron X-ray crystallography (e.g., Advanced Photon Source data) provides structural benchmarks for computational models .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy:
- ¹⁹F NMR identifies fluorine environments (δ −88 to −91 ppm for CF₂ groups) .
- ¹H/¹³C NMR confirms methoxycarbonyl (δ 3.7–3.9 ppm for OCH₃) and cyclobutane ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺] calculated for C₈H₉F₂O₄: 219.04 g/mol) .
- Infrared Spectroscopy (IR): Detects carbonyl stretches (≈1720 cm⁻¹ for ester and carboxylic acid groups) .
Advanced: How does this compound interact with biological targets, and what assays quantify its bioactivity?
Answer:
- Enzyme Inhibition Studies: IC₅₀ values are determined via fluorogenic assays (e.g., protease inhibition using FRET substrates) .
- Binding Affinity: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure interactions with proteins (e.g., Kd ≈ 10–100 µM for cyclophilins) .
- Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines .
Basic: What challenges arise in achieving high enantiomeric purity, and how are they resolved?
Answer:
Racemization during synthesis is common due to the cyclobutane ring’s strain. Mitigation strategies include:
- Chiral Catalysts: Use of (-)-Sparteine or BINOL derivatives in asymmetric fluorination .
- Chiral HPLC: Employing columns like Chiralpak IA-3 with hexane/isopropanol mobile phases for enantiomer separation .
Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
- Reproducibility Checks: Validate reaction conditions (e.g., inert atmosphere integrity, reagent purity) from conflicting studies .
- Cross-Validation: Compare ¹H/¹⁹F NMR data with PubChem or CAS entries to identify solvent-induced shifts .
- Meta-Analysis: Apply statistical tools (e.g., Grubbs’ test) to outlier data, prioritizing peer-reviewed sources over preprint repositories .
Advanced: What retrosynthetic strategies are proposed for derivatives of this compound?
Answer:
- Disconnections: Prioritize fluorination or esterification as late-stage steps to preserve ring integrity .
- One-Step Synthesis Tools: AI-driven platforms (e.g., Reaxys/Pistachio databases) predict feasible routes like [2+2] cycloadditions or Michael additions .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
